molecular formula C29H46O B030937 alpha-Spinasterone CAS No. 23455-44-9

alpha-Spinasterone

Cat. No.: B030937
CAS No.: 23455-44-9
M. Wt: 410.7 g/mol
InChI Key: DZUAZCZFSVNHEF-FNTXSUCCSA-N
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Description

alpha-Spinasterone (CAS: 23455-44-9) is a naturally occurring steroidal compound classified under the ketosteroid subgroup. Its molecular formula is C₂₉H₄₆O, with a molecular weight of 410.7 g/mol . It is commonly isolated from plant sources and serves as a reference standard in phytochemical research due to its high purity (≥98%) and well-characterized properties . Structurally, it features a ketone group at position 3 of the steroid nucleus, distinguishing it from hydroxylated sterols like alpha-Spinasterol . Its applications span analytical chemistry, pharmacological studies, and natural product characterization .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Extraction from Natural Sources: α-Spinasterone can be extracted from plants like spinach using solvent extraction methods.

    Chemical Synthesis: The chemical synthesis of α-Spinasterone involves multiple steps, including the formation of the stigmastane skeleton and subsequent functionalization.

Industrial Production Methods: Industrial production of α-Spinasterone typically relies on the extraction from plant sources due to the complexity and cost of chemical synthesis. The extraction process is optimized for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: α-Spinasterone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert α-Spinasterone to its corresponding alcohols or other reduced forms.

    Substitution: α-Spinasterone can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

Precursor in Synthesis
Alpha-spinasterone serves as a valuable precursor in the synthesis of complex organic molecules. Its unique structural properties enable it to participate in various chemical transformations, making it a versatile compound in synthetic chemistry.

Biological Applications

Anti-inflammatory and Antioxidant Properties
Research indicates that this compound exhibits significant anti-inflammatory and antioxidant effects. It modulates biochemical pathways related to inflammation and oxidative stress, suggesting its potential for treating inflammatory diseases.

Mechanism of Action
this compound primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) and Cyclooxygenases (COX-1 and COX-2) . It acts as an antagonist of TRPV1 with IC50 values of 16.17 μM and 7.76 μM for COX-1 and COX-2, respectively. This inhibition affects prostaglandin synthesis pathways, leading to reduced inflammation and pain perception.

Medical Applications

Potential Therapeutic Uses
Given its pharmacological properties, this compound is being investigated for its potential in developing new therapeutic agents for conditions such as arthritis and neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its suitability for neurological applications .

Case Study: Anticonvulsant Effects

A study evaluated the anticonvulsant properties of this compound in animal models. Results showed significant elevation in seizure thresholds across various tests without impairing motor coordination or inducing hyperthermia, indicating its safety profile . This positions this compound as a promising candidate for further exploration in epilepsy treatments.

Industrial Applications

Cosmetics and Skincare
In the cosmetic industry, this compound is utilized for its beneficial effects on skin health. Its antioxidant properties contribute to formulations aimed at enhancing skin hydration and reducing signs of aging.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings References
ChemistryPrecursor for complex molecule synthesis
BiologyAnti-inflammatory and antioxidant effects; TRPV1 antagonist
MedicinePotential treatment for arthritis and neurodegenerative diseases; anticonvulsant effects
IndustryUsed in cosmetics for skin health benefits

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between alpha-Spinasterone and related steroidal compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Physical Properties
This compound 23455-44-9 C₂₉H₄₆O 410.7 Ketone (C=O) Powder; soluble in DMSO, PEG300
alpha-Spinasterol 481-18-5 C₂₉H₄₈O 412.69 Hydroxyl (-OH) Crystalline solid; anti-inflammatory
alpha-Spinasterol glucoside 1745-36-4 C₃₅H₅₈O₆ 574.84 Glucosylated Poor water solubility; HPLC standard
Stigmast-4-en-3-one 未提供 () C₂₉H₄₆O ~410.7 Ketone (C=O) Structural isomer; varies in double bond position

Key Observations :

  • Functional Groups : The ketone group in this compound contrasts with the hydroxyl group in alpha-Spinasterol, impacting polarity and solubility. Glucosylation of alpha-Spinasterol further increases molecular weight and reduces solubility .
  • Bioactivity : Alpha-Spinasterol demonstrates anti-inflammatory and analgesic effects, while this compound’s bioactivity remains less documented but may involve enzyme inhibition due to its ketone moiety .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The ketone group in this compound may enhance metabolic stability compared to hydroxylated analogs, making it a candidate for prodrug development .
  • Comparative Pharmacokinetics : Alpha-Spinasterol’s glucoside derivative exhibits lower oral bioavailability due to increased molecular size and polarity, whereas this compound’s smaller size may favor absorption .
  • Technological Relevance: this compound’s role in quality control of plant extracts underscores its importance in standardizing herbal products .

Biological Activity

Alpha-spinasterone, a phytosterol found in various plant sources, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies that illustrate its efficacy.

This compound (C29H48O) is a stigmastane-type sterol primarily derived from plants like Phytolacca americana and Glycyrrhiza uralensis. It functions as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor and inhibits Cyclooxygenases (COX-1 and COX-2) , which are crucial in inflammatory processes. The compound exhibits IC50 values of 16.17 μM for COX-1 and 7.76 μM for COX-2, indicating its potency in modulating inflammatory responses .

Biochemical Pathways

The inhibition of COX enzymes affects the prostaglandin synthesis pathway , leading to reduced production of pro-inflammatory mediators. This action contributes to its antinociceptive effects, potentially alleviating pain perception . Additionally, this compound is known to cross the blood-brain barrier, enhancing its bioavailability for central nervous system effects .

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

  • Anti-inflammatory : By inhibiting COX enzymes and antagonizing TRPV1, it reduces inflammation and pain.
  • Antidiabetic : Studies have shown that it enhances insulin secretion, reduces insulin resistance, and improves glucose uptake in muscle cells. Its effects on diabetic nephropathy have been particularly notable, with significant reductions in serum triglycerides and renal weight observed in animal models .
  • Neuroprotective : Its ability to penetrate the blood-brain barrier suggests potential neuroprotective effects, although further research is needed to fully elucidate these mechanisms .
  • Antioxidant : this compound has demonstrated antioxidant properties that may contribute to its overall health benefits.

Case Studies

  • Diabetic Nephropathy :
    A study involving streptozotocin-induced diabetic mice revealed that this compound significantly reduced urinary protein excretion and renal weight, comparable to insulin treatment. The compound's inhibitory potency on glomerular mesangial cell proliferation was about 1,000 times greater than simvastatin .
  • Inflammation Models :
    In vitro studies indicated that this compound effectively reduced pro-inflammatory cytokines in various cell lines. Its dual action against TRPV1 and COX enzymes positions it as a promising candidate for treating chronic inflammatory conditions .
  • Antinociceptive Effects :
    Animal model studies demonstrated that this compound could alleviate pain through its antagonistic action on TRPV1 receptors, suggesting potential applications in pain management therapies .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionKey Activities
This compoundTRPV1 antagonist; COX inhibitorAnti-inflammatory; Antidiabetic
StigmasterolSimilar to this compoundAnti-inflammatory; Cholesterol-lowering
ChondrillasterolStereoisomer with comparable effectsSimilar anti-inflammatory activity

This compound's unique interaction with TRPV1 distinguishes it from other phytosterols, highlighting its therapeutic potential in various medical fields.

Properties

IUPAC Name

(5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUAZCZFSVNHEF-FNTXSUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methoxycarbonyl(trimethyl)azanium
alpha-Spinasterone
Methoxycarbonyl(trimethyl)azanium
alpha-Spinasterone
Methoxycarbonyl(trimethyl)azanium
alpha-Spinasterone
Methoxycarbonyl(trimethyl)azanium
alpha-Spinasterone
Methoxycarbonyl(trimethyl)azanium
alpha-Spinasterone
Methoxycarbonyl(trimethyl)azanium
alpha-Spinasterone

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